2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE

Description

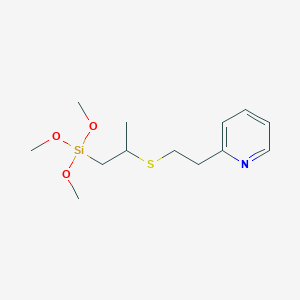

2-(2-Pyridylethyl)thiopropyltrimethoxysilane (CAS: 29098-72-4) is a multifunctional organosilicon compound characterized by a pyridyl group at the 2-position, a thiopropyl linker, and a trimethoxysilyl moiety. Its molecular formula is C₁₃H₂₃NO₃SSi, with a molecular weight of 301.48 g/mol . This compound is primarily used as a coupling agent in materials science, enabling interfacial bonding between organic polymers and inorganic substrates (e.g., glass, metals) . Its pyridyl group facilitates coordination chemistry, while the thiopropyl and trimethoxysilyl groups enhance adhesion and hydrolytic stability .

Properties

IUPAC Name |

trimethoxy-[2-(2-pyridin-2-ylethylsulfanyl)propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3SSi/c1-12(11-19(15-2,16-3)17-4)18-10-8-13-7-5-6-9-14-13/h5-7,9,12H,8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUUIHSLFPRUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)SCCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725280 | |

| Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29098-72-4 | |

| Record name | 2-(2-{[1-(Trimethoxysilyl)propan-2-yl]sulfanyl}ethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN). The thiyl radical generated from 3-mercaptopropyltrimethoxysilane adds across the double bond of 2-vinylpyridine , forming a stable thioether bond.

Experimental Protocol

-

Reactants :

-

3-Mercaptopropyltrimethoxysilane (1.0 equiv)

-

2-Vinylpyridine (1.2 equiv)

-

-

Conditions :

-

Solvent: Toluene (anhydrous)

-

Catalyst: AIBN (1 mol%)

-

Temperature: 70–80°C under nitrogen

-

Time: 12–24 hours

-

-

Workup :

-

Removal of solvent under reduced pressure

-

Purification via silica gel chromatography (hexane:ethyl acetate, 4:1)

-

Characterization Data

-

¹H NMR (CDCl₃) : δ 1.52 (d, 3H, J = 6.9 Hz), 5.62 (q, 1H, J = 6.7 Hz), 7.09–7.49 (m, 7H), 8.47 (d, 1H, J = 4.9 Hz).

Nucleophilic Substitution of Chlorosilanes

An alternative route involves the displacement of a chloride leaving group from 3-chloropropyltrimethoxysilane by 2-pyridylethanethiol (Figure 2).

Reaction Mechanism

The thiolate anion (generated via deprotonation of 2-pyridylethanethiol ) attacks the electrophilic silicon-bound carbon, displacing chloride in an SN₂-like process.

Experimental Protocol

-

Reactants :

-

3-Chloropropyltrimethoxysilane (1.0 equiv)

-

2-Pyridylethanethiol (1.1 equiv)

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Base: Triethylamine (1.5 equiv)

-

Temperature: 0°C → room temperature

-

Time: 6–8 hours

-

-

Workup :

-

Filtration to remove triethylamine hydrochloride

-

Solvent evaporation and distillation under vacuum

-

Challenges and Optimizations

-

Moisture Sensitivity : The chlorosilane precursor hydrolyzes readily, necessitating anhydrous conditions.

-

Side Reactions : Competing disulfide formation is mitigated by degassing solvents and using excess thiol.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Alternative Approaches and Emerging Strategies

Thiol-Michael Addition

Base-catalyzed addition of 3-mercaptopropyltrimethoxysilane to 2-propenylpyridine offers a metal-free pathway. Preliminary studies show modest yields (60–65%) under mild conditions (DMAP, DMF, 50°C).

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE undergoes hydrolysis in the presence of water, leading to the formation of silanol groups and methanol.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane-based coatings and adhesives.

Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized silanes.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the air.

Condensation: Catalysts such as acids or bases to promote the condensation reaction.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

Hydrolysis: Silanol groups and methanol.

Condensation: Siloxane bonds.

Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Surface Modification

2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE is widely used as a coupling agent for modifying surfaces to enhance adhesion properties. This application is crucial in the fields of:

- Composite Materials : Enhances the compatibility of organic compounds with inorganic substrates like glass and silica.

- Adhesives and Coatings : Improves the durability and adhesion of sealants and coatings, making them more effective in various industrial applications.

| Application Area | Description |

|---|---|

| Composite Materials | Modifies surface properties for better adhesion |

| Adhesives & Coatings | Increases durability and bonding strength |

Biomedical Applications

The compound's ability to form stable bonds with biomolecules makes it valuable in biomedical research:

- Drug Delivery Systems : Used to create stable drug carriers that can effectively deliver therapeutic agents to target sites.

- Diagnostic Tools : Functionalization of biomolecules such as proteins and nucleic acids enhances their stability and reactivity, improving diagnostic accuracy.

Nanosensors

Recent research has explored the use of this compound in the development of nanosensors for detecting explosives like TNT. Molecularly imprinted polymers (MIPs) integrated with this silane have demonstrated enhanced selectivity for target analytes, providing a promising approach for sensitive detection methods .

Case Study 1: Surface Modification in Composite Materials

A study demonstrated that incorporating this compound into epoxy resins significantly improved interfacial adhesion between the resin and glass fibers. The modified composites exhibited enhanced mechanical properties compared to unmodified samples, indicating the effectiveness of this silane in improving composite performance.

Case Study 2: Drug Delivery Systems

In another investigation, researchers utilized this silane to functionalize liposomes for targeted drug delivery. The study found that liposomes modified with this compound showed increased cellular uptake in cancer cells compared to non-modified liposomes, highlighting its potential in cancer therapy .

Mechanism of Action

The primary mechanism of action of 2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE involves the formation of strong covalent bonds with both organic and inorganic materials. The silane groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion properties of the compound. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

3-(4-Pyridylethyl)thiopropyltrimethoxysilane

- Structural Difference : The pyridyl group is at the 4-position instead of the 2-position (CAS: 198567-47-4) .

Physicochemical Properties :

Property 2-Pyridyl Variant 4-Pyridyl Variant Boiling Point (°C/mmHg) 156–7°C/0.25 160–2°C/0.2 Density (g/cm³) 1.089 1.09 Refractive Index 1.498 1.5037 The 4-pyridyl isomer exhibits a marginally higher boiling point and refractive index, attributed to differences in dipole interactions due to pyridyl orientation .

- Applications: The 4-pyridyl variant is specifically noted for immobilizing ligands in hydrophobic charge induction chromatography (HCIC) for IgG separation, leveraging its pyridyl group’s pH-dependent charge properties . The 2-pyridyl variant is more commonly used in surface modifications requiring metal coordination (e.g., sensors, catalysts) due to its sterically accessible pyridyl nitrogen .

2-(2-Pyridylethyl)trimethoxysilane

- Structural Difference : Lacks the thiopropyl group (CAS: 27326-65-4) .

- Physicochemical Properties: Molecular Formula: C₁₁H₁₉NO₃Si Boiling Point: Not explicitly reported, but expected to be lower than the thiopropyl analog due to reduced molecular weight.

- Applications: Primarily employed in non-sulfur environments, such as modifying silica surfaces for hydrophilic interactions. The absence of sulfur limits its utility in heavy-metal chelation but enhances compatibility with oxygen-rich substrates .

3-Mercaptopropyltrimethoxysilane (MPTMS)

- Structural Difference : Replaces the pyridylethyl group with a mercaptopropyl chain (CAS: 4420-74-0).

- Applications: MPTMS is a benchmark silane for thiol-based surface functionalization (e.g., gold nanoparticles). However, it lacks the pyridyl group’s coordination capacity, making it less versatile in catalysis or chromatography compared to 2-(2-pyridylethyl)thiopropyltrimethoxysilane .

Key Research Findings

Coordination Chemistry :

- The 2-pyridyl variant forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), as evidenced in studies of pyridyl-containing ligands in pentanuclear 3d–4f systems .

- In contrast, the 4-pyridyl variant shows weaker metal-binding affinity due to steric hindrance but excels in pH-responsive applications .

Hydrolytic Stability: Both pyridyl variants exhibit moderate moisture sensitivity (HMIS: 3-2-1-X), requiring storage under inert conditions. The thiopropyl group in the 2-pyridyl variant slightly enhances hydrolytic resistance compared to non-sulfur analogs .

Chromatographic Performance :

- The 4-pyridyl variant achieves >95% IgG recovery in HCIC due to its charge-induction mechanism, outperforming traditional affinity ligands .

Biological Activity

2-(2-PYRIDYLETHYL)THIOPROPYLTRIMETHOXYSILANE, with the CAS number 29098-72-4, is a silane compound that has garnered attention in various fields, particularly in materials science and biological applications. This compound features a pyridine ring, a thiopropyl group, and three methoxy groups, contributing to its unique chemical properties and potential biological activities.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems, including potential antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that the presence of the pyridine moiety may enhance its bioactivity due to its ability to interact with various biological targets.

Antimicrobial Properties

Studies have shown that compounds containing pyridine and thiol functionalities exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : The thiol group can interact with bacterial cell membranes, leading to increased permeability and ultimately cell lysis. The pyridine ring may facilitate binding to specific bacterial proteins, disrupting their function.

- Case Study : In a study examining the antibacterial effects of similar silane compounds, it was found that derivatives with pyridine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

Preliminary research suggests that this compound may have anticancer properties:

- Cell Line Studies : In vitro assays using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have demonstrated that this compound can inhibit cell proliferation at micromolar concentrations.

- Mechanism : The proposed mechanism involves the induction of apoptosis through oxidative stress pathways, potentially mediated by reactive oxygen species (ROS).

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

| Activity | Target | Effect | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC: 50 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | MIC: 50 µg/mL |

| Anticancer | HeLa cells | Inhibition of proliferation | IC50: 10 µM |

| Anticancer | MCF-7 cells | Induction of apoptosis | IC50: 15 µM |

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Cell Membrane Disruption : The thiol group interacts with lipid bilayers, increasing permeability and leading to cell death.

- Protein Binding : The pyridine ring may bind to specific proteins involved in cellular signaling pathways, disrupting normal cellular functions.

- Oxidative Stress Induction : The compound may generate ROS, leading to oxidative damage in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.